Rasagiline Mesylate

説明

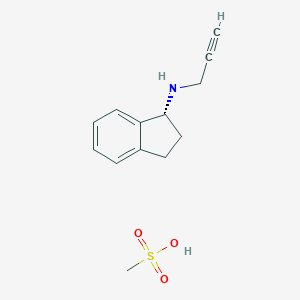

Structure

2D Structure

特性

IUPAC Name |

methanesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047848 | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161735-79-1 | |

| Record name | Rasagiline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161735791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPARGYL-1(R)-AMINOINDAN-MESYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH8C2JI290 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Rasagiline Mesylate

Selective Irreversible Monoamine Oxidase B (MAO-B) Inhibition

The principal mechanism of rasagiline (B1678815) is the selective and irreversible inhibition of MAO-B, an enzyme primarily responsible for the breakdown of dopamine (B1211576) in the brain. patsnap.comdrugbank.com Monoamine oxidases are enzymes located in the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters. patsnap.comnih.gov There are two main types, MAO-A and MAO-B, with MAO-B being the predominant form in the striatum, a key brain region for motor control. patsnap.com

Rasagiline, as a propargylamine (B41283) derivative, forms a covalent bond with the N5 nitrogen of the flavin residue within the MAO-B enzyme's active site. nih.govrmmj.org.il This action leads to the permanent inactivation of the enzyme. patsnap.com Consequently, the restoration of MAO-B activity necessitates the synthesis of new enzyme molecules, a process that can take several weeks. patsnap.com This irreversible inhibition ensures a prolonged therapeutic effect even after the drug has been cleared from the body. patsnap.com Studies have shown that rasagiline is a potent inhibitor of MAO-B in platelets. drugbank.com

By inhibiting MAO-B, rasagiline effectively reduces the degradation of dopamine in the striatum. patsnap.comnih.gov This leads to an increase in the extracellular levels of dopamine, which helps to compensate for the dopamine deficiency characteristic of Parkinson's disease. patsnap.comdrugbank.com The elevated dopamine levels and subsequent enhancement of dopaminergic activity are believed to mediate the beneficial motor effects of rasagiline. drugbank.com

Chronic administration of rasagiline has been shown to increase dopamine levels in the striatal microdialysate in animal models. nih.govrasagiline.com This is thought to be partly due to the accumulation of β-phenylethylamine, a substrate for MAO-B and an inhibitor of the dopamine transporter, further contributing to increased synaptic dopamine. nih.govrmmj.org.il In monkeys, systemic administration of rasagiline enhanced the generation of dopamine from L-DOPA in the striatum. rasagiline.com This enhanced dopaminergic neurotransmission helps to alleviate motor symptoms. patsnap.comnih.gov

Rasagiline is distinguished from the first-generation MAO-B inhibitor, selegiline (B1681611), primarily by its metabolic profile. Unlike selegiline, which is metabolized into amphetamine-like derivatives, rasagiline is metabolized by cytochrome P450-1A2 into 1-aminoindan (B1206342), a non-amphetamine compound. nih.govrmmj.org.ilnih.gov This difference means rasagiline does not possess the amphetamine-like properties associated with selegiline. nih.govrmmj.org.il

While both are selective and irreversible MAO-B inhibitors, rasagiline is reported to be a more potent inhibitor than selegiline. nih.govnih.gov However, clinical trials comparing their efficacy in early Parkinson's disease have suggested they have comparable effects on improving motor symptoms. europeanreview.org Real-world data indicates that the time to initiation of levodopa (B1675098) treatment did not significantly differ between patients starting on selegiline versus rasagiline. nih.govnih.gov

| Feature | Rasagiline | Selegiline |

| Generation | Second-generation MAO-B inhibitor | First-generation MAO-B inhibitor |

| Metabolites | Metabolized to 1-aminoindan (non-amphetamine compound) rmmj.org.ilnih.gov | Metabolized to amphetamine derivatives nih.gov |

| Potency | Considered more potent than selegiline nih.gov | - |

| Clinical Efficacy | Comparable efficacy in improving motor symptoms in early PD europeanreview.org | Comparable efficacy in improving motor symptoms in early PD europeanreview.org |

Neuroprotective and Anti-Apoptotic Mechanisms

Beyond its primary role in MAO-B inhibition, rasagiline exhibits significant neuroprotective and anti-apoptotic properties that are believed to be independent of its enzymatic inhibition. nih.govpatsnap.comnih.gov These effects are largely attributed to its N-propargyl moiety. nih.govrasagiline.com Rasagiline has demonstrated the ability to rescue neurons from cell death in various cellular and animal models of neurotoxicity. rasagiline.comresearchgate.net

Mitochondrial dysfunction is a key factor in neurodegenerative processes. researchgate.net Rasagiline has been shown to protect mitochondrial function. patsnap.comnih.gov It helps to prevent the collapse of the mitochondrial membrane potential, a critical step in the apoptotic cascade. researchgate.netresearchgate.net By preserving mitochondrial integrity, rasagiline helps to maintain cellular energy production and prevent the release of pro-apoptotic factors like cytochrome c. researchgate.net

Rasagiline contributes to the reduction of oxidative stress through multiple mechanisms. patsnap.com By inhibiting MAO-B, it prevents the formation of reactive oxygen species (ROS) that are generated from the oxidation of dopamine. nih.gov Furthermore, the propargylamine pharmacophore of rasagiline can directly scavenge free radicals. nih.gov Studies have shown that rasagiline can decrease ROS production and protect cells from peroxide-induced oxidative stress. nih.govnih.gov It has also been shown to activate the Nrf2-ARE signaling pathway, which leads to an increase in the expression of antioxidant enzymes. nih.gov

A significant aspect of rasagiline's neuroprotective effect is its ability to modulate proteins involved in the apoptotic process. rasagiline.comnih.gov Rasagiline has been shown to upregulate the expression of several anti-apoptotic proteins belonging to the Bcl-2 family. rasagiline.comnih.gov

Specifically, research has demonstrated that rasagiline:

Increases the expression of anti-apoptotic proteins: It enhances the levels of Bcl-2, Bcl-xL, and Bcl-w. rasagiline.comrasagiline.comnih.gov

Decreases the expression of pro-apoptotic proteins: It down-regulates the levels of Bad and Bax. rasagiline.comnih.gov

Inhibits caspase activation: Rasagiline inhibits the cleavage and activation of procaspase-3, a key executioner caspase in the apoptotic pathway. rasagiline.comresearchgate.net

This modulation of the Bcl-2 family of proteins effectively raises the threshold for apoptosis, thereby protecting neurons from degeneration. rasagiline.com The interaction between Bcl-2 and beclin-1 is a critical "switch" between apoptosis and autophagy, and by influencing Bcl-2, rasagiline can shift the balance towards cell survival. mdpi.com

| Apoptotic Pathway Component | Effect of Rasagiline |

| Anti-Apoptotic Proteins | |

| Bcl-2 | Upregulation rasagiline.comnih.gov |

| Bcl-xL | Upregulation rasagiline.comnih.gov |

| Bcl-w | Upregulation rasagiline.com |

| Pro-Apoptotic Proteins | |

| Bad | Downregulation rasagiline.comnih.gov |

| Bax | Downregulation rasagiline.comnih.gov |

| Caspase Cascade | |

| Procaspase-3 | Inhibition of cleavage and activation rasagiline.comresearchgate.net |

Induction of Neurotrophic Factors (e.g., GDNF, BDNF)

A growing body of evidence suggests that rasagiline can induce the expression of key neurotrophic factors, which are proteins essential for the survival, development, and function of neurons. nih.govcapes.gov.br Specifically, rasagiline has been shown to enhance the expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). nih.govcapes.gov.brnih.gov

Studies have demonstrated that rasagiline treatment can lead to a significant increase in the mRNA expression of both GDNF and BDNF in the brain. nih.gov This induction of neurotrophic factors is thought to be a crucial component of rasagiline's neuroprotective and neurorestorative properties. nih.govcapes.gov.br The upregulation of these factors may help to support neuronal survival and function, potentially mitigating the neurodegenerative processes. nih.govcapes.gov.br The mechanism behind this induction is linked to the activation of cell signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

| Neurotrophic Factor | Effect of Rasagiline | Associated Signaling Pathways |

| GDNF | Increased mRNA and protein levels nih.govnih.gov | NF-κB, PI3K/MAPK nih.govnih.gov |

| BDNF | Increased mRNA and protein levels nih.govnih.gov | PI3K/MAPK nih.gov |

Effects Independent of MAO-B Inhibition

Intriguingly, many of the neuroprotective effects of rasagiline appear to be independent of its primary action as an MAO-B inhibitor. nih.govrmmj.org.il This is supported by the observation that its S-enantiomer, which is a significantly weaker inhibitor of MAO-B, exhibits similar neuroprotective properties. rasagiline.com These non-MAO-B-related effects are largely attributed to the propargylamine moiety within the chemical structure of rasagiline. nih.govrasagiline.com

The propargylamine component is believed to be responsible for several key anti-apoptotic (anti-cell death) actions. rasagiline.com These include the upregulation of the Bcl-2 family of proteins, which play a critical role in regulating cell death, and the prevention of the decline in mitochondrial membrane potential, a key event in the apoptotic cascade. rasagiline.com Furthermore, rasagiline has been shown to prevent the activation of caspase-3, an enzyme that executes the final steps of apoptosis. rasagiline.com

Influence on Acetylcholine (B1216132) Transmission

The synthesis of the neurotransmitter acetylcholine is a critical process for normal brain function. pharmacologyeducation.org It relies on the uptake of its precursor, choline, into the nerve terminal. pharmacologyeducation.org While the primary focus of rasagiline's mechanism is on the dopamine system, its broader neurological effects may involve interactions with other neurotransmitter systems. Some compounds can interfere with the synthesis, storage, or release of acetylcholine. pharmacologyeducation.org For instance, the release of acetylcholine from synaptic vesicles is a calcium-dependent process that can be inhibited by certain neurotoxins. pharmacologyeducation.org While direct and extensive research on rasagiline's influence on acetylcholine transmission is not as established as its effects on dopamine, its complex pharmacological profile warrants consideration of potential indirect interactions.

Role of Metabolites in Pharmacological Activity

Upon administration, rasagiline is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2. nih.govnih.govnih.gov This process results in the formation of metabolites, with the major one being 1-aminoindan. nih.govnih.gov

Absence of Amphetamine-like Metabolites

A key distinguishing feature of rasagiline compared to the first-generation MAO-B inhibitor, selegiline, is its metabolic profile. nih.govwikipedia.org Rasagiline is not metabolized into amphetamine or methamphetamine-like substances. nih.govnih.govwikipedia.org This is a significant advantage, as the amphetamine metabolites of selegiline can have undesirable sympathomimetic effects. chemicalbook.com The absence of these metabolites with rasagiline contributes to its different pharmacological and side-effect profile. wikipedia.orgchemicalbook.com

| Compound | Metabolism | Key Metabolites | Amphetamine-like Metabolites? |

| Rasagiline | Primarily via CYP1A2 nih.govnih.gov | 1-Aminoindan nih.govnih.gov | No nih.govnih.govwikipedia.org |

| Selegiline | N/A | L-methamphetamine, L-amphetamine rasagiline.com | Yes rasagiline.com |

Interaction with Other Neurotransmitter Systems

The primary mechanism of rasagiline involves the potentiation of the dopaminergic system through MAO-B inhibition. patsnap.com However, due to the widespread roles of monoamine oxidases and the complexity of neurotransmitter interactions in the brain, rasagiline has the potential to interact with other neurotransmitter systems. For instance, MAO-A, which is inhibited by rasagiline to a much lesser extent at therapeutic doses, is involved in the metabolism of serotonin (B10506) and norepinephrine. patsnap.com Therefore, there is a potential for interactions with serotonergic and noradrenergic pathways, particularly at higher doses. medscape.commedindia.net It is also noted that neuropsychiatric symptoms can arise from therapies that affect neurotransmitter systems, highlighting the intricate balance of these systems in the brain. nih.gov

Preclinical Research and in Vitro/in Vivo Models

Cell Culture Models for Neuroprotection Studies

Cell culture models are instrumental in dissecting the molecular pathways through which rasagiline (B1678815) mesylate exerts its neuroprotective effects. These in vitro systems allow for controlled experiments to study the compound's direct actions on neuronal cells under various stress conditions.

SH-SY5Y Cells and PC12 Cells

The human neuroblastoma cell line, SH-SY5Y, and the rat pheochromocytoma cell line, PC12, are widely used in neuroprotection studies due to their dopaminergic characteristics, which are relevant to Parkinson's disease research. In studies using the SH-SY5Y cell line, rasagiline has demonstrated protective effects against apoptosis induced by toxins like N-methyl(R)salsolinol. nih.gov This protection is associated with the stabilization of mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. nih.gov

PC12 cells, which can be differentiated into neuron-like cells, have also been extensively used to study rasagiline's neuroprotective properties. nih.govpreprints.org Research has shown that rasagiline can protect these cells from various insults, providing a valuable model for understanding its mechanisms of action. nih.govpreprints.org

Protection Against Neurotoxins (e.g., 6-OHDA, MPTP, Beta-amyloid)

Rasagiline has demonstrated protective effects against a range of neurotoxins in cell culture models. nih.govresearchgate.net It has been shown to shield neuronal cells from the damage caused by 6-hydroxydopamine (6-OHDA) and the active metabolite of MPTP, MPP+, both of which are used to model Parkinson's disease by selectively destroying dopaminergic neurons. nih.govresearchgate.net Furthermore, in vitro studies have indicated that rasagiline can protect against the toxicity induced by beta-amyloid, a key pathological hallmark of Alzheimer's disease. researchgate.netresearchgate.net In PC12 cells, pretreatment with rasagiline significantly increased cell viability and reduced cell death following exposure to beta-amyloid (Aβ 1-42). researchgate.net

Oxygen and Glucose Deprivation Models

Oxygen and glucose deprivation (OGD) models are used to mimic the ischemic conditions that can lead to neuronal cell death, such as in stroke. mdpi.com In PC12 cells subjected to OGD followed by reoxygenation, rasagiline has been shown to confer significant neuroprotection. nih.govhuji.ac.ilresearchgate.net It reduces necrotic and apoptotic cell death in a dose-dependent manner. nih.govpulsus.comnih.gov This protective effect is linked to the activation of the Akt/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. nih.govpreprints.orgnih.gov Rasagiline was found to decrease the production of reactive oxygen species and reduce the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key element in cell death pathways. nih.govpreprints.orgnih.gov

| In Vitro Model | Key Findings with Rasagiline Mesylate |

| SH-SY5Y Cells | Protection against N-methyl(R)salsolinol-induced apoptosis; Stabilization of mitochondrial membrane potential; Induction of anti-apoptotic Bcl-2. nih.gov |

| PC12 Cells | Neuroprotection against various insults; Reduction of cell death induced by oxygen-glucose deprivation. nih.govpreprints.org |

| Neurotoxin Models (6-OHDA, MPP+, Beta-amyloid) | Protection of dopaminergic neurons from 6-OHDA and MPP+ toxicity; Increased viability of PC12 cells exposed to beta-amyloid. nih.govresearchgate.netresearchgate.net |

| Oxygen and Glucose Deprivation (OGD) | Dose-dependent reduction of necrotic and apoptotic cell death; Activation of the Akt/Nrf2 signaling pathway; Decreased production of reactive oxygen species. nih.govpreprints.orgpulsus.comnih.gov |

Animal Models of Neurodegenerative Diseases

Animal models are crucial for evaluating the in vivo efficacy of potential neuroprotective agents like this compound. frontiersin.org These models aim to replicate the key pathological and behavioral features of human neurodegenerative diseases.

Rotenone-Induced Parkinsonism Models

Rotenone, a pesticide that inhibits mitochondrial complex I, is used to create animal models of Parkinson's disease that exhibit features such as nigrostriatal dopaminergic neuron loss. mdpi.comfrontiersin.org In rat models of rotenone-induced parkinsonism, treatment with this compound has been shown to have a robust neuroprotective effect. nih.govnih.gov Studies have demonstrated that rasagiline can reverse the neuronal and behavioral changes induced by rotenone. nih.govnih.gov Specifically, it has been observed to prevent the degeneration of dopaminergic neurons in the substantia nigra. nih.gov

| Animal Model/In Vivo Evaluation | Key Findings with this compound |

| Rotenone-Induced Parkinsonism | Robust neuroprotective effect; Reversal of neuronal and behavioral changes; Prevention of dopaminergic neuron degeneration in the substantia nigra. nih.govnih.gov |

| Neurotrophic Growth Factor Levels | Induction of anti-apoptotic Bcl-2 protein; Increased expression of GDNF and BDNF. nih.gov |

Comparative Potency with Other MAO-B Inhibitors in Animal Models

A significant aspect of the preclinical evaluation of rasagiline has been the comparison of its potency with other MAO-B inhibitors, most notably selegiline (B1681611).

In vitro studies using rat and human brain homogenates have shown that rasagiline and selegiline have similar potency in inhibiting MAO-B. nih.govnih.gov However, in vivo studies in rats have consistently demonstrated that rasagiline is significantly more potent than selegiline. Following systemic administration, rasagiline is approximately 3 to 15 times more potent than selegiline in inhibiting MAO-B in the rat brain and liver. nih.govnih.gov This increased in vivo potency may be attributed to differences in metabolism or better tissue penetration of rasagiline. nih.gov

Recent research has also highlighted neurochemical differences between rasagiline and selegiline beyond their MAO-B inhibitory effects. For instance, in rat striatal slices, selegiline was found to enhance the electrically stimulated release of dopamine (B1211576), an effect not observed with rasagiline. mdpi.com In fact, rasagiline was shown to antagonize this enhancer effect of selegiline. mdpi.com These findings suggest distinct pharmacological profiles that may have clinical implications.

Below are data tables summarizing the comparative potency and neuroprotective effects of rasagiline from various preclinical studies.

Table 1: Comparative In Vitro and In Vivo Potency of Rasagiline and Selegiline for MAO-B Inhibition

| Compound | Model | Parameter | Value | Reference |

| Rasagiline | Rat Brain Homogenate | IC₅₀ (MAO-B) | 4.43 ± 0.92 nM | nih.gov |

| Human Brain Homogenate | IC₅₀ (MAO-B) | 14 nM | nih.gov | |

| Rat Brain (ex vivo, single dose) | ED₅₀ (MAO-B) | 0.1 ± 0.01 mg/kg | nih.gov | |

| Rat Brain (ex vivo, 21 days) | ED₅₀ (MAO-B) | 0.013 ± 0.001 mg/kg | nih.gov | |

| Selegiline | Rat Brain Homogenate | IC₅₀ (MAO-B) | Similar to rasagiline | nih.govnih.gov |

| Human Brain Homogenate | IC₅₀ (MAO-B) | Similar to rasagiline | nih.gov | |

| Rat Brain (ex vivo) | Potency vs. Rasagiline | 3-15 times less potent | nih.govnih.gov |

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose.

Table 2: Neuroprotective Effects of Rasagiline in a 6-OHDA Rat Model of Parkinson's Disease

| Treatment Group | Outcome Measure | Result | Reference |

| Rasagiline (Dose 1) | Survival of Dopaminergic Neurons | +97% vs. Control | nih.govnih.gov |

| Rasagiline (Dose 2) | Survival of Dopaminergic Neurons | +119% vs. Control | nih.govnih.gov |

Pharmacokinetic and Pharmacodynamic Research

Absorption and Bioavailability Studies

Following oral administration, rasagiline (B1678815) is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached in approximately 0.5 to 1 hour. nih.govnih.govfda.gov The absolute bioavailability of rasagiline is estimated to be around 36%. nih.govfda.govdrugbank.comukaazpublications.com Studies have shown that the drug exhibits linear absorption characteristics at doses ranging from 1 to 10 mg per day. nih.gov

A study in healthy Chinese subjects under fasting conditions reported a median time to reach maximum concentration (Tmax) of 0.33 hours. nih.gov The pharmacokinetic profile of rasagiline has been found to be similar in both men and women. nih.gov

Table 1: Key Pharmacokinetic Parameters of Rasagiline (1 mg, Single Dose, Fasting)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 0.33 - 1 hour | nih.govnih.govfda.gov |

| Absolute Bioavailability | ~36% | nih.govfda.govdrugbank.com |

| Cmax (Peak Plasma Concentration) | 2.5 ng/mL | nih.gov |

This table presents a summary of key pharmacokinetic parameters for a single 1 mg dose of rasagiline administered under fasting conditions.

Impact of Food on Pharmacokinetic Parameters

Table 2: Effect of a High-Fat Meal on Rasagiline Pharmacokinetics

| Parameter | Change with High-Fat Meal | Reference |

|---|---|---|

| Cmax (Peak Plasma Concentration) | Decreased by ~60% | fda.gov |

| AUC (Area Under the Curve) | Decreased by ~20% | fda.gov |

| Tmax (Time to Peak Plasma Concentration) | Delayed from 0.33h to 1.0h | nih.gov |

This interactive table summarizes the observed changes in rasagiline's pharmacokinetic parameters when administered with a high-fat meal.

First-Pass Metabolism

Rasagiline undergoes extensive first-pass metabolism in the liver, which contributes to its relatively low absolute bioavailability of approximately 36%. nih.govukaazpublications.comtandfonline.com Upon oral administration, the drug is rapidly and almost completely biotransformed before it reaches systemic circulation. fda.govtandfonline.comfda.gov In animal studies, the amount of unchanged rasagiline detected in plasma shortly after an oral dose was low, accounting for about 10% of plasma radioactivity in rats, further indicating a significant first-pass effect. hres.ca

Distribution and Protein Binding

Rasagiline exhibits a large volume of distribution, with a mean steady-state volume of distribution reported as 87 L. fda.govfda.gov This suggests that tissue binding of the drug is extensive and exceeds its binding to plasma proteins. fda.govfda.gov Reports on the volume of distribution (Vd) vary, with values ranging from 87 to 243 L. nih.govnih.gov

In terms of protein binding, rasagiline binds moderately to plasma proteins. Studies have shown that plasma protein binding ranges from 88% to 94%. drugbank.comfda.gov Specifically, the binding to human albumin is approximately 61% to 63% over a concentration range of 1 to 100 ng/mL. drugbank.comfda.gov

Table 3: Distribution and Protein Binding of Rasagiline

| Parameter | Value | Reference |

|---|---|---|

| Mean Volume of Distribution (Vd) | 87 - 243 L | nih.govnih.govfda.gov |

| Plasma Protein Binding | 88% - 94% | drugbank.comfda.gov |

| Binding to Human Albumin | 61% - 63% | drugbank.comfda.gov |

This table provides an overview of the distribution and protein binding characteristics of rasagiline.

Biotransformation and Elimination Pathways

Rasagiline is subject to almost complete biotransformation in the liver before it is excreted. nih.govdrugbank.comfda.gov The metabolism of rasagiline primarily occurs through two main pathways: N-dealkylation and/or hydroxylation. fda.gov These processes yield metabolites such as 1-aminoindan (B1206342) (the major metabolite), 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan. nih.govfda.gov The major metabolite, 1-aminoindan, is not an inhibitor of MAO-B. nih.govnih.govfda.gov Following metabolism, elimination occurs mainly through the urine, with a smaller portion excreted in the feces. fda.govdrugbank.com Over a seven-day period after administration of radiolabeled rasagiline, approximately 62% of the dose was recovered in the urine and 7% in the feces. fda.govdrugbank.com Less than 1% of the drug is excreted unchanged in the urine. fda.govdrugbank.com

Role of Cytochrome P450 Enzymes (CYP1A2) in Metabolism

In vitro metabolism studies have conclusively identified the cytochrome P450 (CYP) system as the primary driver of rasagiline's biotransformation. fda.govdrugbank.com Specifically, CYP1A2 is the major isoenzyme responsible for the metabolism of rasagiline. hres.canih.govdrugbank.comtandfonline.comfda.govnih.gov This reliance on CYP1A2 means that substances that inhibit this enzyme can alter the clearance of rasagiline. hres.cafda.gov For instance, co-administration with ciprofloxacin, a known inhibitor of CYP1A2, has been shown to increase the plasma concentration of rasagiline. nih.govfda.gov Genetic variations in the CYP1A2 gene can also impact the metabolism of rasagiline, with some studies suggesting that individuals who are "fast metabolizers" may clear the drug more quickly. nih.govresearchgate.net

Glucuronide Conjugation

Glucuronide conjugation represents a major elimination pathway for rasagiline and its metabolites. fda.govdrugbank.com This is a common Phase II metabolic reaction where glucuronic acid is attached to the drug or its metabolites, a process also known as glucuronidation. pharmacy180.com This conjugation significantly increases the water solubility of the compounds, facilitating their excretion from the body, primarily via the urine. fda.govdrugbank.compharmacy180.com The enzymes responsible for glucuronidation are located in close proximity to the microsomal mixed-function oxidases, which allows for the rapid conjugation of the metabolites formed during Phase I metabolism. pharmacy180.com

Excretion Routes

Rasagiline mesylate undergoes extensive biotransformation in the liver before it is eliminated from the body. drugbank.comhres.carasagiline.comfda.govdrugs.com The primary route of excretion for its metabolites is through the urine. drugbank.comdrugs.com

Following the oral administration of 14C-labeled rasagiline, studies have shown that approximately 62% of the total dose is recovered in the urine over a period of seven days. drugbank.comhres.carasagiline.comnih.gov A smaller portion, about 7% of the total dose, is eliminated through the feces during the same timeframe. drugbank.comhres.carasagiline.comnih.gov The total recovery of the administered dose has been calculated to be 84% over a 38-day period. drugbank.comhres.carasagiline.com It is important to note that less than 1% of rasagiline is excreted in its unchanged form in the urine, highlighting the near-complete metabolism of the compound prior to excretion. drugbank.comhres.cadrugs.comnih.govwikipedia.org

The major elimination pathway involves the glucuronide conjugation of rasagiline and its metabolites, which are then excreted via the urinary system. drugbank.comhres.carasagiline.com

Pharmacodynamic Characteristics

The primary mechanism of action for rasagiline is its activity as a potent and irreversible inhibitor of monoamine oxidase type B (MAO-B). drugbank.comhres.cadrugs.comnih.gov This inhibition leads to an increase in the extracellular levels of dopamine (B1211576) in the striatum. drugbank.comhres.ca The resulting enhanced dopaminergic activity is believed to be the source of rasagiline's therapeutic effects. drugbank.comhres.ca

Irreversible MAO-B Inhibition Kinetics

Rasagiline is a propargylamine-based drug that functions as a selective and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme. drugs.comwikipedia.orgeuropa.eunih.govyoutube.com This inhibition is achieved through the formation of a covalent bond with the N5 nitrogen of the flavin residue of the MAO enzyme, which results in the irreversible inactivation of the enzyme. rmmj.org.ilnih.govresearchgate.net This mechanism-based inhibition means that the duration of rasagiline's effect is not dependent on its plasma half-life but rather on the rate of new MAO-B enzyme synthesis. wikipedia.orgnih.govnih.gov

In ex vivo studies on animal tissues, rasagiline has demonstrated its potency as an irreversible MAO-B inhibitor in the brain, liver, and intestines. drugbank.comhres.cadrugs.com Clinical studies in both healthy individuals and patients with Parkinson's disease have confirmed that rasagiline irreversibly inhibits platelet MAO-B. hres.carasagiline.com Research indicates that rasagiline is significantly more potent than selegiline (B1681611) in inhibiting MAO-B in both rat and human subjects. nih.gov

Regeneration Half-Life of MAO-B Enzyme

Due to the irreversible nature of MAO-B inhibition by rasagiline, the recovery of enzyme activity is a gradual process that depends on the synthesis of new enzyme molecules. wikipedia.orgnih.gov Following the discontinuation of rasagiline, the regeneration of brain MAO-B activity has been observed to occur over a period of approximately six weeks. wikipedia.org The pharmacodynamic half-life, which reflects the time for the enzyme to recover, is noted to be as long as 40 days, a characteristic of its irreversible binding. nih.gov

Dose Linearity and Proportionality

Pharmacokinetic studies have demonstrated that rasagiline exhibits dose-proportional characteristics. wikipedia.org The peak plasma concentration (Cmax) and the area under the curve (AUC), which are measures of drug exposure, have been found to be linear and proportional to the dose over a range of 0.5 to 10 mg. wikipedia.org This indicates a predictable relationship between the administered dose and the resulting concentration of the drug in the bloodstream.

MAO-A Inhibiting Properties at Higher Doses

While rasagiline is a selective inhibitor of MAO-B at recommended therapeutic doses, this selectivity is not absolute and diminishes as the dose increases. hres.cafda.govdrugs.com At higher concentrations, rasagiline can also inhibit the MAO-A isoform of the enzyme. wikipedia.orgnih.govnih.gov

In vitro, rasagiline is about 30 to 100 times more potent in inhibiting MAO-B compared to MAO-A. wikipedia.org In vivo studies in rodents have shown it to be approximately 17 to 65 times more potent for MAO-B over MAO-A. wikipedia.org Research in rat brain tissue ex vivo indicated that a single dose of rasagiline inhibited MAO-B at 0.1 ± 0.01 mg/kg, whereas MAO-A inhibition occurred at a much higher dose of 6.48 ± 0.81 mg/kg. nih.gov Therefore, exceeding the recommended daily doses carries a risk associated with the non-selective inhibition of MAO. hres.cafda.gov

Clinical Research Methodologies and Outcomes

Study Designs in Clinical Trials

A range of clinical trial designs has been employed to evaluate the efficacy and characteristics of rasagiline (B1678815) mesylate, from initial proof-of-concept studies to large-scale, long-term investigations.

The gold standard for establishing the efficacy of a new therapeutic agent is the randomized, double-blind, placebo-controlled trial. Rasagiline mesylate has been the subject of several such trials, which have consistently demonstrated its effectiveness.

A pivotal example is the TEMPO (TVP-1012 in Early Monotherapy for Parkinson's Disease Outpatients) study. This multicenter, 26-week, parallel-group trial randomized 404 patients with early PD, who did not yet require dopaminergic therapy, to receive rasagiline at dosages of 1 mg or 2 mg per day, or a matching placebo. nih.gov The primary outcome was the change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks. nih.gov The results showed a statistically significant improvement in the total UPDRS score for both the 1 mg and 2 mg rasagiline groups compared to the placebo group. nih.gov Specifically, the adjusted mean change from baseline in the total UPDRS score was -4.20 for the 1 mg group and -3.56 for the 2 mg group, indicating a notable reduction in disease severity. nih.gov

Another significant randomized, double-blind, placebo-controlled trial investigated rasagiline as an add-on therapy for patients already receiving dopamine (B1211576) agonists. nih.gov This 18-week study demonstrated that adding rasagiline resulted in a significantly greater improvement in total UPDRS scores compared to the placebo group. nih.gov The mean improvement in the rasagiline group was -3.6, while the placebo group showed an improvement of -1.2. nih.gov

The LARGO (Lasting Effect in Adjunct Therapy with Rasagiline Given Once Daily) trial also utilized this design to evaluate rasagiline in levodopa-treated patients experiencing motor fluctuations. neurology.org This 18-week study compared rasagiline and entacapone (B1671355) to a placebo, with both active treatments showing a significant reduction in "off" time. neurology.org

To investigate the potential disease-modifying effects of this compound, the innovative delayed-start study design was employed in the ADAGIO (Attenuation of Disease Progression with Azilect Given Once-Daily) trial. nih.govrasagiline.com This design aims to distinguish between symptomatic relief and a true alteration of the disease course. nih.gov In the initial phase of a delayed-start trial, patients are randomized to receive either the active drug or a placebo. nih.gov In the second phase, the placebo group is switched to the active drug. nih.gov If the benefits observed in the group that started on the active drug early are maintained at the end of the study, it suggests an effect beyond mere symptom control. nih.govnih.gov

The ADAGIO study was a large, 18-month trial involving 1,176 patients with early, untreated PD. rasagiline.com Participants were randomized to receive rasagiline (1 mg or 2 mg per day) for 72 weeks (early-start group) or a placebo for 36 weeks followed by rasagiline for 36 weeks (delayed-start group). rasagiline.comnih.gov The results for the 1 mg dose met all three primary endpoints, suggesting that early treatment provided benefits that were not fully achieved by those who started the medication later. rasagiline.com This finding is consistent with a potential disease-modifying effect. rasagiline.com However, the 2 mg dose did not meet its endpoints, prompting further discussion and analysis. researchgate.netnih.gov

To gather long-term data on the efficacy of this compound, open-label extension studies have been conducted. nih.gov These studies typically follow a randomized controlled trial and allow all participants, including those originally on placebo, to receive the active drug. clinicaltrials.gov

An extension of the TEMPO study followed patients for up to 6.5 years. nih.gov This long-term follow-up provided valuable insights into the sustained effects of rasagiline. The data indicated that rasagiline therapy was effective over the long term, with 46% of patients remaining on rasagiline monotherapy after two years. nih.gov

Post-marketing surveillance studies are crucial for understanding the effectiveness of a drug in a real-world setting, outside the controlled environment of a clinical trial. These observational studies monitor the performance of a drug in a larger and more diverse patient population.

A post-marketing surveillance study conducted in Japan involved 961 patients with PD and monitored them for up to 24 months. tandfonline.comnih.gov This study confirmed the effectiveness of rasagiline in routine clinical practice. tandfonline.com The mean total score on the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) improved from 28.5 at baseline to 25.5 at the final assessment. tandfonline.comnih.gov Another post-marketing observational study in Germany with 754 patients also showed significant improvements in PD symptoms and quality of life over a 4-month period. nih.gov

Efficacy Endpoints in Clinical Trials

The evaluation of this compound's efficacy in clinical trials has relied on standardized and validated assessment tools. These endpoints are designed to quantify the various motor and non-motor symptoms of Parkinson's disease.

The most widely used efficacy endpoint in PD clinical trials is the Unified Parkinson's Disease Rating Scale (UPDRS) and its updated version, the Movement Disorder Society-UPDRS (MDS-UPDRS). scirp.org These scales provide a comprehensive assessment of the signs and symptoms of PD, divided into several parts:

Part I: Non-motor experiences of daily living (e.g., cognitive impairment, mood, and apathy). rasagiline.com

Part II: Motor experiences of daily living (e.g., speech, swallowing, dressing, and handwriting). scirp.org

Part III: Motor examination (clinician-scored assessment of tremor, rigidity, bradykinesia, and postural stability). scirp.org

Part IV: Motor complications (e.g., dyskinesias and motor fluctuations).

In the TEMPO study, the primary endpoint was the change in the total UPDRS score. nih.gov The results showed a statistically significant improvement in the total UPDRS score for both the 1 mg and 2 mg rasagiline groups compared to placebo. nih.gov The adjusted mean difference from placebo was -4.20 for the 1 mg group and -3.56 for the 2 mg group. nih.gov

A meta-analysis of several studies confirmed that rasagiline significantly improves UPDRS Part II and Part III scores compared to placebo. nih.gov Another meta-analysis of six studies with a total of 1,484 patients found a small but statistically significant effect of 1 mg/day of rasagiline on UPDRS Part III scores. scirp.org

The ADAGIO study also used the change in UPDRS scores as a primary endpoint to assess disease progression. nih.gov The rate of change in the total UPDRS score was a key measure in determining the potential disease-modifying effects of rasagiline. nih.gov

A Japanese Phase 3 study in patients with early PD used the change in the MDS-UPDRS Part II + Part III total score as the primary endpoint. At week 26, the rasagiline group showed a mean change of -4.52 compared to 1.87 in the placebo group, demonstrating a significant improvement in motor symptoms. researchgate.net

Interactive Data Table: UPDRS Score Changes in Rasagiline Clinical Trials

| Study | Patient Population | Treatment | Duration | Outcome | Result | Citation |

| TEMPO | Early PD | Rasagiline 1mg vs. Placebo | 26 weeks | Change in Total UPDRS | -4.20 vs. Placebo | nih.gov |

| TEMPO | Early PD | Rasagiline 2mg vs. Placebo | 26 weeks | Change in Total UPDRS | -3.56 vs. Placebo | nih.gov |

| Add-on to DA | Early PD on Dopamine Agonists | Rasagiline 1mg vs. Placebo | 18 weeks | Change in Total UPDRS | -3.6 vs. -1.2 (Placebo) | nih.gov |

| Japanese PMS | PD Patients | Rasagiline 1mg | 24 months | Change in UPDRS Part III | -3.0 (mean change) | tandfonline.comnih.gov |

| Japanese Phase 3 | Early PD | Rasagiline 1mg vs. Placebo | 26 weeks | Change in MDS-UPDRS Part II + III | -4.52 vs. 1.87 (Placebo) | researchgate.net |

"Off" Time Reduction in Fluctuating Patients

Rasagiline has been extensively studied as an adjunct therapy for patients experiencing motor fluctuations, characterized by "off" time, which are periods of poor motor function that emerge as the effects of levodopa (B1675098) wear off. clinicaltrials.govxagena.it Two pivotal, multicenter, randomized, double-blind, placebo-controlled trials, PRESTO and LARGO, established its efficacy in this context.

The PRESTO (Parkinson's Rasagiline: Efficacy and Safety in the Treatment of 'Off') study involved 472 levodopa-treated patients with at least 2.5 hours of daily "off" time. nih.govresearchgate.net Over a 26-week period, patients received rasagiline or a placebo. The group treated with 1 mg/day of rasagiline experienced a mean decrease in total daily "off" time of 1.85 hours (a 29% reduction from baseline), compared to a 0.91-hour (15%) decrease in the placebo group. nih.gov This represented a statistically significant net benefit of 0.94 fewer "off" hours per day for patients on 1 mg of rasagiline. nih.govnih.gov A lower dose of 0.5 mg/day also demonstrated a significant benefit, reducing "off" time by 1.41 hours (a 23% reduction). nih.gov

The LARGO (Lasting effect in Adjunct therapy with Rasagiline Given Once daily) study compared once-daily rasagiline with entacapone, another medication used to manage "wearing-off," and a placebo in 687 patients. xagena.itnih.gov The results showed that both rasagiline and entacapone were similarly effective at reducing "off" time. nih.govmedscape.org Patients in the rasagiline group had a mean reduction of 1.18 hours in daily "off" time, compared to a 1.20-hour reduction for entacapone and a 0.4-hour reduction for placebo. nih.govmedscape.org

Clinical Trial Data on "Off" Time Reduction

Summary of mean reduction in total daily "off" time (in hours) for rasagiline compared to placebo in key clinical trials.

| Study | Treatment Group | Number of Patients | Mean Reduction in "Off" Time from Baseline (hours) | Net Benefit vs. Placebo (hours) | Reference |

|---|---|---|---|---|---|

| PRESTO | Rasagiline 1 mg/day | 472 (total) | -1.85 | -0.94 | nih.gov |

| Rasagiline 0.5 mg/day | -1.41 | -0.49 | |||

| Placebo | -0.91 | N/A | |||

| LARGO | Rasagiline 1 mg/day | 687 (total) | -1.18 | -0.78 | nih.gov |

| Entacapone | -1.20 | -0.80 | |||

| Placebo | -0.40 | N/A |

Quality of Life Assessments (e.g., PDQUALIF scores)

The impact of rasagiline on the well-being of individuals with early Parkinson's disease was evaluated using the Parkinson's Disease Quality of Life (PDQUALIF) questionnaire. nih.gov In a sub-analysis of a trial involving 404 patients with early PD, rasagiline's effect on quality of life was measured at multiple points over a year. nih.govnih.gov

After six months of double-blind treatment, analysis of the change in PDQUALIF scores from baseline showed a statistically significant improvement for patients taking rasagiline compared to placebo. nih.gov The adjusted treatment effect favored rasagiline by -2.91 units for the 1 mg/day group and -2.74 units for the 2 mg/day group. nih.gov Further analysis revealed that this benefit was largely driven by improvements in the self-image/sexuality domain of the questionnaire. nih.gov

However, at the 12-month mark, after the placebo group had been switched to active rasagiline treatment for six months, there were no longer significant differences in PDQUALIF scores between the groups. nih.govnih.gov This finding suggests that the improvement in quality of life is primarily accounted for by the symptomatic benefits of the medication rather than a long-term disease-modifying effect. nih.gov

Assessment of Disease Modification Potential

A primary area of investigation for rasagiline has been its potential to slow the underlying progression of Parkinson's disease, a concept known as disease modification. nih.govnih.gov This research has centered on a novel clinical trial design and has yielded intriguing but complex results.

To distinguish between symptomatic relief and a true disease-modifying effect, researchers employed a "delayed-start" study design. rasagiline.comnih.gov In this model, one group of patients begins active treatment at the start of the trial (early-start), while another group begins with a placebo for a set period before switching to the active drug (delayed-start). rasagiline.com The theory is that if the early-start group still shows less disability at the end of the trial—when both groups have been on the active drug for some time—the benefit is not just symptomatic but reflects a change in disease progression. mdedge.com

The TEMPO study was an early trial using this design with 404 patients. nih.govnih.gov It found that subjects treated with rasagiline for a full year showed less functional decline, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), compared to those who started on a placebo for six months before switching to rasagiline. nih.govnih.gov A long-term follow-up over an average of 3.6 years continued to show a modest but significant benefit for the early-start group. nih.gov

The larger and more definitive ADAGIO (Attenuation of Disease Progression with Azilect Given Once Daily) study involved 1,176 patients with early, untreated PD over 72 weeks. rasagiline.comnih.gov Patients were randomized to receive rasagiline (1 mg or 2 mg per day) for the full 72 weeks or a placebo for 36 weeks followed by rasagiline for 36 weeks. nih.govnih.gov

The results were mixed. The 1 mg/day dose met all three pre-specified hierarchical endpoints, showing a smaller rate of worsening on the UPDRS score for the early-start group compared to the delayed-start group. rasagiline.comnih.gov This outcome was consistent with a possible disease-modifying effect. rasagiline.com However, the 2 mg/day dose failed to meet all three endpoints, as the final difference in UPDRS scores between the early- and delayed-start groups was not significant. nih.gov

ADAGIO Study: Change in UPDRS Scores at 72 Weeks

Comparison of the change in Total UPDRS score from baseline to week 72 between early-start and delayed-start treatment groups.

| Treatment Arm | Group | Number of Patients | Mean Change in Total UPDRS Score | Result vs. Delayed-Start | Reference |

|---|---|---|---|---|---|

| 1 mg/day Rasagiline | Early-Start | ~586 (total for dose) | 2.82 | Met primary endpoints, consistent with disease modification | nih.gov |

| Delayed-Start | 4.52 | ||||

| 2 mg/day Rasagiline | Early-Start | ~590 (total for dose) | 3.47 | Did NOT meet primary endpoints | nih.gov |

| Delayed-Start | 3.11 |

The quest to prove that rasagiline can modify the course of PD is fraught with challenges. The primary difficulty is distinguishing a true neuroprotective effect from a long-lasting symptomatic benefit, an issue that even the delayed-start trial design cannot fully resolve. nih.govresearchgate.net

To overcome the limitations of clinical rating scales, which can be subjective, research is turning toward objective biological markers (biomarkers). medscape.com A promising biomarker for tracking the degeneration of dopamine-producing neurons is the measurement of free-water accumulation in the posterior substantia nigra (pSN) using diffusion MRI. medscape.com

A recent randomized, double-blind, placebo-controlled trial was conducted specifically to assess the effect of 1 mg/day of rasagiline on this imaging biomarker. medscape.com The study confirmed that free-water in the pSN increases over one year in patients with PD, validating it as a marker of disease progression. However, the trial found no difference in the rate of free-water accumulation between the group receiving rasagiline and the group receiving a placebo. medscape.com These findings, based on an objective biomarker, did not support a disease-modifying effect for rasagiline. medscape.com The use of such imaging and other biological markers is considered a critical direction for future research to provide more definitive answers on disease modification.

Comparative Clinical Studies

To better understand rasagiline's place in the therapeutic landscape, several studies have compared it to other established Parkinson's disease medications.

Versus Entacapone : The LARGO trial provided a direct, head-to-head comparison. nih.gov It demonstrated that rasagiline and entacapone had similar efficacy in reducing total daily "off" time in patients on levodopa. nih.govmedscape.org However, a substudy of LARGO found that rasagiline produced a significant improvement in motor function (UPDRS motor score) during the "OFF" state compared to placebo, an effect that was not seen with entacapone. nih.gov

Versus Selegiline (B1681611) : While no large-scale, head-to-head randomized trials have directly compared rasagiline to the older MAO-B inhibitor selegiline, several retrospective analyses and reviews have been conducted. nih.goveuropeanreview.orgnih.gov A 2014 review of multiple placebo-controlled trials concluded that rasagiline and selegiline appear to have comparable efficacy in improving the symptoms of early-stage Parkinson's disease. europeanreview.org A 3-year retrospective study also found no significant differences between the two drugs in terms of clinical progression of motor or non-motor symptoms. nih.gov

Versus Pramipexole (B1678040) : Rasagiline has been compared with the dopamine agonist pramipexole. A meta-analysis of randomized controlled trials concluded that both rasagiline and pramipexole significantly improved motor and activities of daily living scores (UPDRS Parts III and II) compared to placebo in early PD. researchgate.net Other studies have explored combining the two drugs. A trial of a low-dose, slow-release combination of rasagiline and pramipexole (P2B001) found the combination offered superior symptomatic benefit compared to either component alone. practicalneurology.comnih.gov

Comparison with Other MAO-B Inhibitors (e.g., Selegiline, Safinamide)

Clinical research has extensively compared rasagiline with other monoamine oxidase-B (MAO-B) inhibitors, primarily selegiline and safinamide (B1662184), to delineate their relative efficacy and characteristics in the management of Parkinson's disease (PD).

Rasagiline vs. Selegiline: Both rasagiline and selegiline are irreversible MAO-B inhibitors, but they possess key differences, notably in their metabolites. nih.gov Selegiline is metabolized into amphetamine derivatives, whereas rasagiline's major metabolite is aminoindan, which is devoid of amphetamine-like properties. nih.govuspharmacist.com Preclinical studies suggest that rasagiline is significantly more potent in inhibiting MAO-B than selegiline. uspharmacist.comneurology.org

Rasagiline vs. Safinamide: A key distinction between rasagiline and safinamide is their mechanism of action; rasagiline is an irreversible MAO-B inhibitor, while safinamide is a reversible one. nih.govneurology.org This difference in reversibility may influence their clinical profiles.

Systematic reviews and meta-analyses have been conducted to compare their efficacy as adjunct therapies. One network meta-analysis including 15 studies and over 5,600 participants concluded that safinamide demonstrated better outcomes in efficacy, as measured by changes in the UPDRS-III scores, compared to rasagiline when used as an add-on therapy for PD. neurology.org A pharmacoeconomic analysis presented in 2024 also suggested that safinamide was superior to rasagiline in terms of efficacy, safety, and cost-efficacy, showing a better ratio of responsive to non-responsive patients. pharmaceutical-technology.com Studies have shown that switching patients from rasagiline to safinamide can improve "wearing-off" phenomena and may reduce the total daily need for levodopa. nih.govstmjournals.com Safinamide's unique dual mechanism is thought to provide additional benefits in both motor and non-motor symptoms compared to rasagiline. nih.gov

Interactive Data Table: Comparison of Rasagiline with other MAO-B Inhibitors

| Comparator | Study Type | Key Findings | Citations |

| Selegiline | Meta-analysis | Both drugs showed significant improvement in UPDRS scores vs. placebo in early PD; no significant difference between selegiline and rasagiline. | europeanreview.org |

| 3-year retrospective study | No difference in clinical progression of motor/non-motor symptoms. Both reduced levodopa requirements and dyskinesia vs. non-users. | nih.gov | |

| Real-life study | Similarity in time to levodopa initiation suggests no major differences in effect on PD natural history. | nih.gov | |

| Safinamide | Network meta-analysis | Safinamide was associated with a greater improvement in UPDRS-III scores as an add-on therapy compared to rasagiline. | neurology.org |

| Pharmacoeconomic analysis | Safinamide performed better than rasagiline in efficacy, safety, and cost-efficacy. | pharmaceutical-technology.com | |

| Literature review | Switching from rasagiline to safinamide may improve "wearing-off" and reduce daily levodopa dose. | nih.govstmjournals.com |

Comparison with Catechol-O-Methyltransferase (COMT) Inhibitors (e.g., Entacapone)

Rasagiline has been compared to catechol-O-methyltransferase (COMT) inhibitors, such as entacapone, which represent another class of adjunctive therapy for patients experiencing motor fluctuations on levodopa.

The LARGO (Lasting effect in Adjunct therapy with RasaGiline) study was a pivotal, large-scale, 18-week, randomized, double-blind trial that directly compared rasagiline and entacapone to a placebo in 687 levodopa-treated patients with motor fluctuations. neurology.orgmedscape.orgnih.govxagena.it The results demonstrated that both rasagiline (1 mg/day) and entacapone (200 mg with each levodopa dose) were similarly effective in reducing the primary endpoint of mean daily "off" time. medscape.orgxagena.it Compared with placebo, rasagiline reduced daily "off" time by -1.18 hours and entacapone by -1.20 hours. medscape.orgxagena.it Both active treatments also significantly increased daily "on" time without troublesome dyskinesia. medscape.org

A substudy of the LARGO trial focused on motor symptoms during the "off" state, as measured by the UPDRS motor score. nih.gov This analysis revealed that treatment with rasagiline resulted in a significant improvement of 5.64 points in the UPDRS motor "off" score compared to placebo. nih.gov In contrast, the effect of adjunct entacapone on the severity of "off" state motor symptoms was not statistically significant compared to placebo. nih.gov Further analysis suggested that rasagiline, but not entacapone, significantly improved bradykinesia and showed trends for improving facial expression, speech, and axial impairment during "off" time. nih.gov

Despite the similar efficacy in reducing "off" time, a key practical difference noted is that rasagiline is taken once daily, which may be more convenient for patients compared to entacapone, which must be taken with every levodopa dose. medscape.org

Interactive Data Table: Rasagiline vs. Entacapone (LARGO Trial)

| Outcome Measure | Rasagiline (1 mg/day) | Entacapone (200 mg/dose) | Placebo | Citations |

| Change in Mean Daily "Off" Time | -1.18 hours (p<0.001 vs placebo) | -1.20 hours (p<0.001 vs placebo) | -0.4 hours | medscape.orgxagena.it |

| Change in UPDRS Motor "Off" Score | -5.64 units (p=0.013 vs placebo) | Not significant vs placebo | - | nih.gov |

| Improvement in Bradykinesia | Significant improvement (p<0.001) | Not significant | - | nih.gov |

Combination Therapy Studies (e.g., with Levodopa, Dopamine Agonists)

Rasagiline has been extensively studied as an adjunctive therapy to the standard treatments for Parkinson's disease, including levodopa and dopamine agonists (DAs).

Adjunct to Levodopa: Multiple randomized, double-blind, placebo-controlled trials have established the efficacy of rasagiline as an add-on to levodopa for patients experiencing motor fluctuations. The PRESTO and LARGO trials are cornerstone studies in this area. neurology.orgnih.gov In the PRESTO study, rasagiline significantly reduced "off" time compared to placebo in patients on levodopa. clinicaltrialsarena.com The LARGO study confirmed this, showing a significant reduction in "off" time and an increase in "on" time without troublesome dyskinesia. medscape.orgxagena.it A meta-analysis of studies involving rasagiline/levodopa combination therapy found a significant reduction in "wearing-off" time by approximately 1.03 hours compared to levodopa monotherapy. nih.gov

These combination therapy studies have consistently shown that adding rasagiline improves motor function. A meta-analysis reported a statistically significant improvement in UPDRS Part II (Activities of Daily Living) and Part III (Motor Examination) scores for patients on rasagiline/levodopa compared to placebo/levodopa. nih.gov Specifically, the UPDRS III score improved by a mean of 2.22 points. nih.gov Post-hoc analyses of the PRESTO and LARGO trials confirmed that rasagiline significantly improved all cardinal PD symptoms (such as bradykinesia) and was effective regardless of concomitant DA or COMT inhibitor use. nih.gov Furthermore, some studies have shown that the addition of rasagiline can lead to a statistically significant, albeit modest, reduction in the required daily dosage of levodopa. nih.govnih.gov

Adjunct to Dopamine Agonists: For patients in the earlier stages of PD whose symptoms are not adequately controlled by DA monotherapy, adding rasagiline has been shown to be beneficial. An 18-week, randomized, double-blind, placebo-controlled trial evaluated rasagiline as an add-on to stable doses of ropinirole (B1195838) or pramipexole. nih.gov The study included 321 patients and the primary endpoint was the change in the total UPDRS score. nih.gov The results showed a significantly greater improvement in the total UPDRS score for the rasagiline group compared to the placebo group, with a mean difference of -2.4 points. nih.gov The mean improvement from baseline was -3.6 in the rasagiline group versus -1.2 in the placebo group. nih.gov This indicates that rasagiline provides a statistically significant improvement when added to dopamine agonist therapy. nih.gov

Interactive Data Table: Rasagiline Combination Therapy Outcomes

| Combination Therapy | Study | Primary Outcome | Key Results | Citations |

| With Levodopa | LARGO & PRESTO | Reduction in daily "off" time | Significant reduction in "off" time and improvement in all cardinal PD symptoms. | medscape.orgxagena.itnih.gov |

| Meta-analysis | Change in UPDRS scores | Significant improvement in UPDRS II (-1.13 points) and UPDRS III (-2.22 points). | nih.gov | |

| Meta-analysis | Reduction in "wearing-off" time | Significantly reduced "wearing-off" time by an average of -1.03 hours. | nih.gov | |

| With Dopamine Agonists | Randomized Controlled Trial | Change in total UPDRS score | Significantly greater improvement in total UPDRS score vs. placebo (-2.4 point difference). | nih.gov |

Advanced Research Directions and Emerging Concepts

Novel Delivery Systems for Rasagiline (B1678815) Mesylate

Conventional oral administration of rasagiline mesylate is associated with certain biopharmaceutical limitations, including extensive degradation in the gastrointestinal tract and first-pass metabolism, which can lead to low oral bioavailability. nih.gov To overcome these challenges, researchers are actively developing alternative delivery systems designed to improve drug absorption, sustain therapeutic concentrations, and enhance patient compliance.

Microemulsion-Based Gels for Transdermal Delivery

Transdermal delivery offers a promising alternative to oral administration by bypassing the gastrointestinal tract and first-pass metabolism. A novel approach involves the use of microemulsion-based gels. nih.govparkinsonsnewstoday.com These systems are composed of tiny droplets of water and oil that can effectively carry the drug through the skin. parkinsonsnewstoday.com

One such formulation, a this compound microemulsion-based gel (RSM-MEG), has demonstrated significantly higher skin permeation in preclinical studies compared to conventional hydrogels. nih.gov In vitro experiments using rat skin showed at least a 1.5-fold increase in permeation with the RSM-MEG formulation. nih.gov Furthermore, in vivo studies in a rat model of Parkinsonism induced by rotenone revealed that topical application of RSM-MEG was as effective as oral rasagiline in reversing motor symptoms. nih.govparkinsonsnewstoday.com Safety assessments in rabbits indicated that the gel is safe for transdermal application. nih.gov These findings highlight the potential of transdermal delivery to provide a more consistent and effective therapeutic option for Parkinson's disease. parkinsonsnewstoday.com

Microsphere Formulations for Enhanced Bioavailability

Microsphere technology represents another advanced strategy to improve the bioavailability and provide sustained release of this compound. nih.govresearchgate.net These microscopic spherical particles can be formulated to encapsulate the drug and release it over an extended period.

Several types of microspheres have been investigated:

Poly(lactic-co-glycolic) acid (PLGA) microspheres: These biodegradable microspheres have been shown to release this compound at a constant rate for two weeks in in vitro studies. nih.gov In a rat model of Parkinson's disease, a single injection of these microspheres every 15 days was more effective in reversing motor deficits than daily oral administration of the drug in solution. nih.gov

Polycaprolactone microspheres: Encapsulating rasagiline in these microspheres has been shown to prolong drug release for up to one month with a single subcutaneous injection. researchgate.net This approach could significantly reduce the frequency of administration, which is particularly beneficial for patients with dysphagia (difficulty swallowing). researchgate.net

Mucoadhesive gastroretentive microspheres: These are designed to adhere to the stomach lining, prolonging the drug's residence time in the gastrointestinal tract and thereby enhancing absorption. semanticscholar.org An optimized formulation using xanthan gum demonstrated high entrapment efficiency and sustained drug release. semanticscholar.org

Microsphere-gel in situ forming implant (MS–Gel ISFI): This dual-controlled delivery system combines microspheres with an in situ forming gel. nih.gov This injectable depot system has shown a long period of in vitro drug release (60 days) with no initial burst release. nih.gov Pharmacokinetic studies in rats demonstrated a significant reduction in the initial high plasma drug concentration compared to single microsphere or in situ gel systems. nih.gov

Table 1: Comparison of Novel this compound Delivery Systems

| Delivery System | Key Features | Preclinical Findings | Potential Advantages |

|---|---|---|---|

| Microemulsion-Based Gels | Transdermal application, enhanced skin permeation nih.gov | ~1.5-fold higher permeation than conventional hydrogel in rat skin nih.gov | Bypasses first-pass metabolism, provides consistent drug delivery nih.govparkinsonsnewstoday.com |

| PLGA Microspheres | Sustained release for two weeks nih.gov | More effective than oral solution in a rat model of PD nih.gov | Reduced dosing frequency, improved efficacy nih.gov |

| Polycaprolactone Microspheres | Prolonged release for one month researchgate.net | Significant improvement in behavioral and biochemical markers in rats researchgate.net | Once-a-month administration, beneficial for patients with dysphagia researchgate.net |

| Mucoadhesive Microspheres | Gastroretentive, enhanced absorption semanticscholar.org | Optimized formulation with high entrapment efficiency and sustained release semanticscholar.org | Improved oral bioavailability semanticscholar.org |

| MS–Gel ISFI | Injectable, dual-controlled release nih.gov | Sustained release for 60 days, reduced initial burst release in rats nih.gov | Long-acting formulation, stable plasma concentrations nih.gov |

Exploration of Non-Motor Symptom Benefits

While rasagiline is well-established for its efficacy in treating the motor symptoms of Parkinson's disease, recent research has increasingly focused on its potential benefits for non-motor symptoms, which can be equally or even more disabling for patients. nih.govmdsabstracts.org

Cognitive Function and Executive Functions

The impact of rasagiline on cognitive function in Parkinson's disease has been a subject of considerable investigation, with studies yielding mixed results. Cognitive deficits in areas such as memory, attention, visuospatial abilities, and executive functioning are common in Parkinson's disease. psychiatryonline.org

Several studies have suggested a potential positive effect of rasagiline on certain cognitive domains:

A randomized, double-blind, placebo-controlled study found that rasagiline may have beneficial effects on attention and executive functions in non-demented patients with Parkinson's disease who have cognitive impairment. nih.govresearchgate.net In this study, patients receiving rasagiline showed significant improvement in the digit span-backward test and the attentional composite Z score compared to placebo. nih.gov

Another study, the RECOGNISE trial, which evaluated the effects of rasagiline in Parkinson's patients with mild cognitive impairment, showed a trend toward improvement in the total Montreal Cognitive Assessment (MoCA) score in the rasagiline group. neurology.org

However, other studies have not found a significant effect of rasagiline on cognition:

A six-month, double-blind, placebo-controlled study in non-demented patients with mild to moderate Parkinson's disease found no significant changes in performance on a battery of neuropsychological tests between the rasagiline and placebo groups, despite improvements in motor symptoms in the rasagiline group. psychiatryonline.org

Similarly, a placebo-controlled trial in Parkinson's patients with mild cognitive impairment found no difference in the primary outcome, the Scales for Outcomes of Parkinson's Disease-Cognition (SCOPA-COG) total score, between the rasagiline and placebo groups after six months. jwatch.org

Other Non-Motor Symptoms (e.g., Fatigue, Early Morning Off)

Research has also explored the effects of rasagiline on other burdensome non-motor symptoms, such as fatigue and "early morning off" periods.

Fatigue: This is a prevalent and disabling symptom in Parkinson's disease. nih.govnih.gov A sub-study of the ADAGIO trial, a large-scale clinical trial, found that rasagiline was associated with significantly less progression of fatigue compared with placebo over a nine-month period in patients with early Parkinson's disease. nih.govbohrium.com Another double-blind, placebo-controlled pilot trial also reported that rasagiline improved fatigue in Parkinson's disease patients. nih.gov

Early Morning Off: Rasagiline has been shown to be effective in improving "early morning off" periods, which are a common type of motor fluctuation in Parkinson's disease. nih.gov A post-marketing observational study involving 871 patients reported that the proportion of patients without any "off" periods increased, with the most pronounced improvement seen in morning "off" time. researchgate.net

Development of Multi-Targeting Propargylamine (B41283) Derivatives

A novel and promising therapeutic strategy for complex neurodegenerative conditions like Parkinson's and Alzheimer's diseases is the development of multi-target-directed ligands (MTDLs). researchgate.netfrontiersin.org This approach involves designing single chemical entities that can simultaneously interact with multiple biological targets involved in the disease process. researchgate.net The propargylamine structure, which is a key component of rasagiline, is a versatile scaffold for the design of such MTDLs due to its neuroprotective properties. researchgate.netfrontiersin.org

The rationale behind this strategy is that a multi-target approach may be more effective than traditional single-target therapies for multifactorial diseases. researchgate.net Researchers are developing propargylamine derivatives that combine the monoamine oxidase (MAO) inhibitory activity of rasagiline with other pharmacological actions, such as:

Cholinesterase inhibition: This is a therapeutic target in Alzheimer's disease. frontiersin.orgnih.gov

Antioxidant activity: To combat oxidative stress, a key factor in neurodegeneration. frontiersin.org

Anti-beta-amyloid aggregation: To prevent the formation of amyloid plaques, a hallmark of Alzheimer's disease. frontiersin.org

Iron-chelating properties: To reduce iron-mediated oxidative stress. nih.gov

Examples of such multi-target propargylamine derivatives that have been developed and are under investigation include ladostigil, M30, and ASS234. frontiersin.orgnih.gov These compounds have shown promise in preclinical studies by demonstrating a range of beneficial effects, including improvement of cognitive impairment, protection against tau hyperphosphorylation, and regulation of amyloid precursor protein (APP) processing. nih.gov

Investigation of this compound in Other Neurodegenerative Diseases (Beyond Parkinson's Disease)

While this compound is established in the context of Parkinson's disease, its potential neuroprotective properties have prompted investigations into its efficacy in other neurodegenerative disorders. Research has explored its application in conditions such as Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS), and Multiple System Atrophy (MSA), with varying results.

Alzheimer's Disease (AD): Preclinical experiments with derivatives of rasagiline have indicated potential anti-Alzheimer's disease activities nih.gov. Clinical studies have further explored this potential. A Phase II proof-of-concept trial was conducted to assess the effects of rasagiline in individuals with mild to moderate AD admdx.com. The primary goal was to observe changes in regional brain metabolism using fluorodeoxyglucose–positron emission tomography (FDG-PET). The findings suggested potential benefits on both neuroimaging and clinical measures admdx.com. Another study involving 22 patients with AD used single-photon emission computed tomography (SPECT) to examine the effects of rasagiline on regional cerebral blood flow (rCBF). The results showed that the group receiving adjunctive rasagiline treatment had increased rCBF in several brain regions, including the cingulate gyrus, inferior frontal gyrus, putamen, and thalamus, suggesting potential beneficial effects on brain perfusion nih.gov.

Multiple System Atrophy (MSA): Rasagiline was also evaluated in a large, randomized, double-blind, placebo-controlled trial for its efficacy in treating the parkinsonian variant of Multiple System Atrophy wikipedia.orgnih.gov. The study, conducted across 40 academic sites in 12 countries, aimed to assess rasagiline's effect on the symptoms and progression of the disease. The primary endpoint was the change in the Unified MSA Rating Scale (UMSARS). The results at 48 weeks showed no significant difference in disease progression between the rasagiline and placebo groups. The study concluded that treatment with rasagiline did not demonstrate a significant benefit in this patient population nih.gov.

| Neurodegenerative Disease | Study Type | Key Findings | Outcome |

|---|---|---|---|

| Alzheimer's Disease | SPECT Study | Increased regional cerebral blood flow in the cingulate gyrus, inferior frontal gyrus, putamen, and thalamus. nih.gov | Potential beneficial effects on brain perfusion. nih.gov |

| Alzheimer's Disease | Phase II Clinical Trial | Showed potential benefits on clinical and neuroimaging (FDG-PET) measures. admdx.com | Met primary outcome of improved or mitigated decline of glucose metabolism. admdx.com |

| Amyotrophic Lateral Sclerosis (ALS) | Randomized, Double-Blind, Placebo-Controlled Trial | No difference in the average 12-month slope of decline on the ALSFRS-R between rasagiline and control groups. houstonmethodist.orgnih.govnih.govkansascity.edu | Did not alter disease progression. houstonmethodist.orgnih.govnih.gov |

| Multiple System Atrophy (MSA) - Parkinsonian Variant | Randomized, Double-Blind, Placebo-Controlled Trial | No significant difference in progression as measured by the Unified MSA Rating Scale (UMSARS) at 48 weeks. nih.gov | Did not show significant benefit. nih.gov |

Genetic and Genomic Research in Response to this compound

The variability in patient response to rasagiline has prompted research into the genetic and genomic factors that may influence its efficacy and pharmacokinetics. This field, known as pharmacogenomics, seeks to identify genetic markers that can predict how an individual will respond to a specific drug medlineplus.gov.

Dopamine (B1211576) Receptor Gene Variants: A significant pharmacogenetics study investigated the association between genetic variants and the clinical response to rasagiline in early Parkinson's disease, using data from a large placebo-controlled trial nih.gov. The research analyzed 204 single nucleotide polymorphisms (SNPs) and five variable number tandem repeats from 30 candidate genes in 692 participants nih.gov. The study identified two SNPs, rs2283265 and rs1076560, located in the dopamine D2 receptor gene (DRD2), that were significantly associated with a favorable peak symptomatic response to rasagiline at 12 weeks nih.gov. This was the most extensive pharmacogenetics study to date examining clinical response to an anti-parkinsonian drug in early-stage patients on monotherapy, and it suggested a clinically meaningful benefit for individuals with these specific genotypes nih.gov.